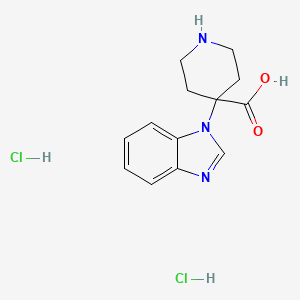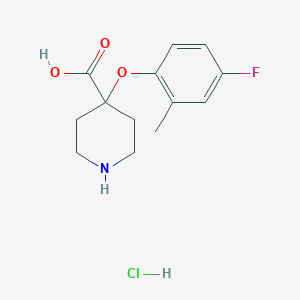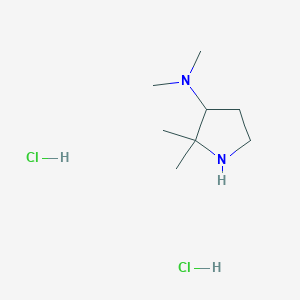
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride
Overview
Description
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride, also known as 3-Pyrrolidinyl-1-piperidinol dihydrochloride or 3-PPD, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 3-PPD is a cyclic amine that is a derivative of piperidine and has the molecular formula C7H15Cl2N. Its chemical structure consists of a cyclic amine group, a pyrrolidine ring, and a piperidine ring connected by a methylene bridge.
Scientific Research Applications
3-PPD has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, to study the structure and function of proteins, and to study the effects of drugs on proteins. It has also been used in the study of drug metabolism, to study the pharmacokinetics of drugs, and to study the effects of drugs on the nervous system.
Mechanism of Action
3-PPD acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor found in the central nervous system. It binds to and activates the receptor, resulting in an increase in the activity of the neurotransmitter GABA. This leads to an increase in the inhibition of neuronal activity, resulting in sedation, relaxation, and other effects.
Biochemical and Physiological Effects
The activation of the GABA-A receptor by 3-PPD leads to a variety of biochemical and physiological effects. It increases the activity of the neurotransmitter GABA, leading to an increased inhibition of neuronal activity. This can result in sedation, relaxation, and other effects. It has also been shown to have anxiolytic, anticonvulsant, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The use of 3-PPD in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high solubility in water and other polar solvents. It is also relatively stable and has a long shelf life. However, it can be toxic in high concentrations, so care must be taken to ensure that it is used in the correct concentration.
Future Directions
There is still much to be learned about the effects of 3-PPD and its potential applications in scientific research. Further research could be conducted to explore its pharmacological effects and its potential uses in drug development. Additionally, further research could be conducted to explore its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and epilepsy. Finally, further research could be conducted to explore its potential as a tool for studying drug metabolism and pharmacokinetics.
properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-2-1-5-11(7-9)8-3-4-10-6-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRQHXDKQTJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486036.png)
![1-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486037.png)




![Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride](/img/structure/B1486043.png)
![Ethyl 2-(3-methoxybenzyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1486046.png)


![2-[4-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B1486052.png)


![5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486059.png)